molecular formula C22H23ClF2N4O2 B1436120 Pyrapropoyne CAS No. 1803108-03-3

Pyrapropoyne

Cat. No.: B1436120
CAS No.: 1803108-03-3
M. Wt: 448.9 g/mol
InChI Key: FHFBSBQYPLFMHC-TURZUDJPSA-N
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Description

Pyrapropoyne is a novel fungicide developed by Nissan Chemical Industries. It belongs to the pyrazolecarboxamide group and is classified as a succinate dehydrogenase inhibitor (SDHI). This compound is under development for use in paddy rice to combat various fungal diseases .

Future Directions

Pyrapropoyne could potentially be part of the future of pesticide development, as suggested by the announcement of PLINAZOLIN® technology by Syngenta Crop Protection . This technology sets a new standard in innovative insect control and features a novel mode of action .

Chemical Reactions Analysis

Pyrapropoyne undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and brominating agents. The major products formed from these reactions are typically intermediates leading to the final fungicidal compound .

Properties

IUPAC Name

N-[(2Z)-2-[2-chloro-4-(2-cyclopropylethynyl)phenyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2/c1-13(2)31-28-19(11-26-22(30)17-12-29(3)27-20(17)21(24)25)16-9-8-15(10-18(16)23)7-6-14-4-5-14/h8-10,12-14,21H,4-5,11H2,1-3H3,(H,26,30)/b28-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFBSBQYPLFMHC-TURZUDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O/N=C(\CNC(=O)C1=CN(N=C1C(F)F)C)/C2=C(C=C(C=C2)C#CC3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020474
Record name Pyrapropoyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803108-03-3
Record name Pyrapropoyne [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803108033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrapropoyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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